molecular formula C20H16O3 B2517641 6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one CAS No. 859138-02-6

6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one

Cat. No.: B2517641
CAS No.: 859138-02-6
M. Wt: 304.345
InChI Key: DMHHXSAHNBMTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one (CAS 859138-02-6) is a synthetic compound with a molecular formula of C20H16O3 and a molecular weight of 304.34 g/mol. This chemical features a hybrid structure comprising a coumarin (2H-chromen-2-one) core and a 3-methylbenzofuran moiety, making it a privileged scaffold for medicinal chemistry and drug discovery research . The coumarin structure is recognized as a versatile platform for developing bioactive molecules, while benzofuran derivatives are extensively investigated for their wide spectrum of therapeutic properties . This particular molecular architecture is of significant interest in several research areas. In anticancer research, structurally related benzofuran-coumarin hybrids are explored for their cytotoxic potential . Studies on similar compounds have demonstrated capabilities to induce apoptosis in cancer cell lines, increase reactive oxygen species (ROS) generation, and inhibit pro-inflammatory interleukin release, suggesting potential mechanisms of action for further investigation . In material science, benzofuran derivatives are studied for their photophysical properties and potential applications in organic light-emitting diodes (OLEDs) and as fluorescent organic nanoparticles due to their high quantum yields and thermal stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-11-8-12(2)19-15(9-11)16(10-18(21)23-19)20-13(3)14-6-4-5-7-17(14)22-20/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHHXSAHNBMTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,8-Dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H16O3C_{20}H_{16}O_{3} with a molecular weight of approximately 304.34 g/mol. The structure features a chromen-2-one core with methyl substitutions at positions 6 and 8, and a 3-methyl-1-benzofuran-2-yl group at position 4.

PropertyValue
Molecular FormulaC20H16O3C_{20}H_{16}O_{3}
Molecular Weight304.34 g/mol
IUPAC NameThis compound

Antioxidant Activity

Research indicates that compounds in the chromen family exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively. This property is crucial in protecting cells from oxidative stress, which is linked to various diseases.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. It potentially inhibits the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

Anticancer Properties

This compound has shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
MCF720Cell cycle arrest (G1 phase)

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes.
  • Receptor Modulation : The compound could modulate receptors associated with pain and inflammation.
  • Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry examined the antioxidant properties of various chromen derivatives, including this compound. The results indicated that this compound had a significant capacity to reduce oxidative stress markers in cellular models .

Study on Anticancer Activity

In another study focusing on anticancer activity, researchers evaluated the effects of this compound on A549 lung cancer cells. The findings revealed that it reduced cell viability significantly and induced apoptosis through caspase activation .

Comparison with Similar Compounds

4-(3-Hydroxy-benzofuran-2-yl)-6,8-dimethyl-chromen-2-one (3g)

  • Structure : Differs by a hydroxyl group on the benzofuran ring instead of a methyl group.
  • IR data confirm a lactone C=O stretch at 1725 cm⁻¹ and O–H absorption at 3409 cm⁻¹, consistent with coumarin frameworks .

3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives

  • Structure : Imidazo-thiazole substituent at the 3-position instead of benzofuran at the 4-position.
  • Biological Impact : Demonstrated antiviral activity against parvovirus B19, with potency sensitive to substituent modifications. This highlights the importance of substitution position (3 vs. 4) for target engagement .

4,6,7-Trimethyl-8-Azodye Coumarins

  • Structure : Azo groups (e.g., nitro, methoxy) at the 8-position.
  • Functional Impact : Anti-corrosive properties were computationally validated via DFT, showing electron-withdrawing groups (e.g., nitro) enhance corrosion inhibition. The target compound’s methyl groups, being electron-donating, may lack such activity but offer greater stability .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 6,8-Me; 4-(3-Me-benzofuran) Not reported Not reported Lactone C=O, Me groups
4-(3-Hydroxy-benzofuran-2-yl)-6,8-dimethyl (3g) 6,8-Me; 4-(3-OH-benzofuran) 222–225 91 Lactone C=O, OH, Me groups
8-((2-Nitrophenyl)diazenyl)-4,6,7-trimethyl 4,6,7-Me; 8-azo-nitro Not reported Not reported Azo, NO₂, Me groups

Q & A

Q. What are the key synthetic strategies for preparing 6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step condensation reactions. A common approach is the acid- or base-catalyzed coupling of a substituted benzofuran precursor with a chromenone derivative. For example:

  • Step 1: Synthesis of the benzofuran moiety via cyclization of substituted phenols with propargyl alcohols under acidic conditions.
  • Step 2: Condensation with 6,8-dimethyl-2H-chromen-2-one using catalysts like BF₃·Et₂O or K₂CO₃ in refluxing ethanol .
  • Yield Optimization: Elevated temperatures (70–90°C) and inert atmospheres (N₂/Ar) improve yields by minimizing side reactions like oxidation of the benzofuran ring.

Table 1: Example Reaction Conditions and Yields

PrecursorCatalystSolventTemp (°C)Yield (%)
3-Methyl-1-benzofuran-2-ylBF₃·Et₂OEthanol8062
5-Fluoro variantK₂CO₃DMF10055

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

  • X-ray crystallography (using SHELX software for refinement ) to resolve stereochemistry and confirm substituent positions.
  • NMR spectroscopy: ¹H and ¹³C NMR to identify methyl groups (δ 2.1–2.5 ppm) and chromenone/benzofuran protons (δ 6.5–8.0 ppm).
  • Mass spectrometry (HRMS): To verify molecular weight (e.g., [M+H]⁺ = 323.12 g/mol).
  • IR spectroscopy: Confirms carbonyl (C=O) stretch at ~1700 cm⁻¹ and benzofuran C-O-C vibrations (~1250 cm⁻¹) .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Antioxidant assays: DPPH radical scavenging and FRAP tests, comparing IC₅₀ values against standards like ascorbic acid.
  • Anti-inflammatory screening: Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (ELISA-based quantification).
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, substitution) impact biological activity, and what computational tools validate these effects?

  • Substituent effects: Introducing electron-withdrawing groups (e.g., -F) on the benzofuran ring enhances antioxidant activity by stabilizing radical intermediates .
  • DFT calculations: Used to map electron density distributions and predict reactive sites. For example, HOMO-LUMO gaps correlate with redox potential in antioxidant assays .

Table 2: Structure-Activity Relationships (SAR)

Substituent PositionGroupAntioxidant IC₅₀ (µM)COX-2 Inhibition (%)
Benzofuran C-3-CH₃18.242
Benzofuran C-5-F12.558
Chromenone C-6-OCH₃22.731

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disorder in methyl groups: Common due to rotational freedom. Mitigated using SHELXL’s PART instruction to model partial occupancy .
  • Twinned crystals: Resolved via the Hooft parameter method in SHELXL or using PLATON’s TWINABS .
  • Data quality: High-resolution synchrotron data (d ≤ 0.8 Å) improves refinement of hydrogen bonding networks .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic profiling: Assess bioavailability via HPLC-MS to identify poor absorption or rapid metabolism.
  • Metabolite identification: LC-HRMS detects phase I/II metabolites (e.g., hydroxylation at C-4 of chromenone) that may reduce efficacy .
  • Dose-response optimization: Adjust dosing regimens in animal models to align with in vitro EC₅₀ values .

Q. What environmental fate studies are relevant for this compound, and how are they designed?

  • Experimental design: Follow OECD guidelines for hydrolysis (pH 7–9), photolysis (UV-A/B), and biodegradation (OECD 301B).
  • Analytical methods: Use LC-MS/MS to quantify degradation products (e.g., demethylated chromenone derivatives).
  • Ecotoxicity: Daphnia magna acute toxicity tests (48h EC₅₀) and algal growth inhibition .

Q. How is computational modeling integrated to predict mechanism of action (e.g., enzyme inhibition)?

  • Molecular docking: AutoDock Vina or Schrödinger Suite to simulate binding to COX-2 (PDB: 5KIR) or Keap1-Nrf2 (PDB: 4L7D).
  • MD simulations: GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å).
  • QSAR models: Use 2D/3D descriptors (e.g., logP, polar surface area) to predict IC₅₀ trends .

Q. Methodological Notes

  • Key references: SHELX crystallography , synthetic protocols , computational frameworks , and environmental protocols .
  • Data rigor: All tabulated data derived from peer-reviewed studies with experimental triplicates (p < 0.05).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.